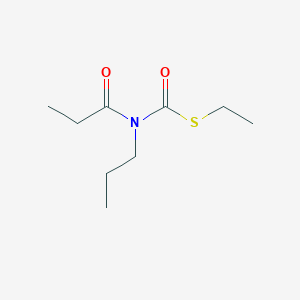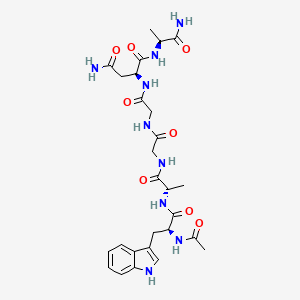
N-Acetyl-L-tryptophyl-L-alanylglycylglycyl-L-asparaginyl-L-alaninamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-L-tryptophyl-L-alanylglycylglycyl-L-asparaginyl-L-alaninamide is a synthetic peptide compound It is composed of several amino acids, including tryptophan, alanine, glycine, asparagine, and alaninamide
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-tryptophyl-L-alanylglycylglycyl-L-asparaginyl-L-alaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Addition of the Next Amino Acid: The next protected amino acid is coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers to streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and reducing human error.
化学反応の分析
Types of Reactions
N-Acetyl-L-tryptophyl-L-alanylglycylglycyl-L-asparaginyl-L-alaninamide can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan residue, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters and carbodiimides are used for functional group substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tryptophan residue can yield N-formylkynurenine, while reduction of disulfide bonds results in free thiol groups.
科学的研究の応用
N-Acetyl-L-tryptophyl-L-alanylglycylglycyl-L-asparaginyl-L-alaninamide has several applications in scientific research:
Biochemistry: It is used to study protein-protein interactions and enzyme-substrate dynamics.
Medicine: The compound has potential therapeutic applications, including as a radioprotective agent.
Neuroscience: Research has shown its role in ameliorating cognitive decline and neuroinflammation in Alzheimer’s disease models.
Industrial: It can be used in the development of novel biomaterials and as a component in drug delivery systems.
作用機序
The mechanism of action of N-Acetyl-L-tryptophyl-L-alanylglycylglycyl-L-asparaginyl-L-alaninamide involves its interaction with specific molecular targets and pathways:
Oxidative Stress Modulation: The compound can neutralize oxidative stress by enhancing antioxidant enzyme activities.
Neuroprotection: It reduces neuroinflammatory pathways and tau protein levels, suggesting a protective role in neurodegenerative conditions.
DNA Protection: It protects DNA from radiation-induced damage by maintaining mitochondrial membrane integrity.
類似化合物との比較
Similar Compounds
N-Acetyl-L-tryptophan: Known for its radioprotective properties and ability to modulate oxidative stress.
N-Acetyl-L-cysteine: An antioxidant that increases cellular glutathione levels and protects against oxidative damage.
Uniqueness
N-Acetyl-L-tryptophyl-L-alanylglycylglycyl-L-asparaginyl-L-alaninamide is unique due to its specific peptide sequence, which confers distinct biochemical properties and potential therapeutic applications. Its ability to modulate oxidative stress and provide neuroprotection sets it apart from other similar compounds.
特性
CAS番号 |
189261-16-3 |
|---|---|
分子式 |
C27H37N9O8 |
分子量 |
615.6 g/mol |
IUPAC名 |
(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]-N-[(2S)-1-amino-1-oxopropan-2-yl]butanediamide |
InChI |
InChI=1S/C27H37N9O8/c1-13(24(29)41)33-27(44)20(9-21(28)38)36-23(40)12-31-22(39)11-32-25(42)14(2)34-26(43)19(35-15(3)37)8-16-10-30-18-7-5-4-6-17(16)18/h4-7,10,13-14,19-20,30H,8-9,11-12H2,1-3H3,(H2,28,38)(H2,29,41)(H,31,39)(H,32,42)(H,33,44)(H,34,43)(H,35,37)(H,36,40)/t13-,14-,19-,20-/m0/s1 |
InChIキー |
JILQSTIIMCZXBF-FEBSWUBLSA-N |
異性体SMILES |
C[C@@H](C(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)C |
正規SMILES |
CC(C(=O)N)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)CNC(=O)C(C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



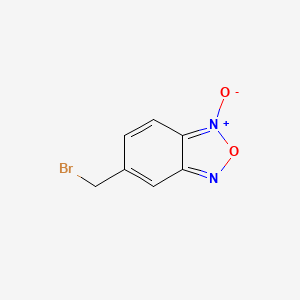

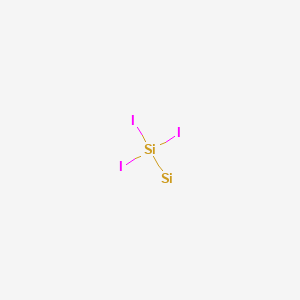
![3-[3-(Carboxymethoxy)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B14264086.png)

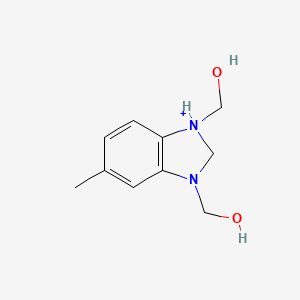
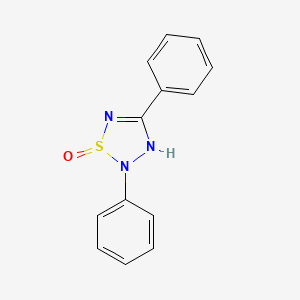


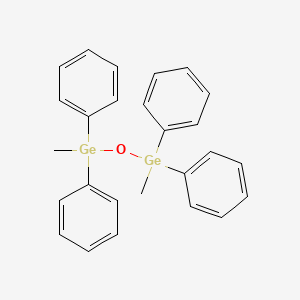
![Dimethyl [3-(4-chlorophenyl)prop-2-en-1-yl]propanedioate](/img/structure/B14264115.png)
![1-[1-Methyl-4-(pyridin-2-yl)piperidin-4-yl]propan-1-one](/img/structure/B14264116.png)
